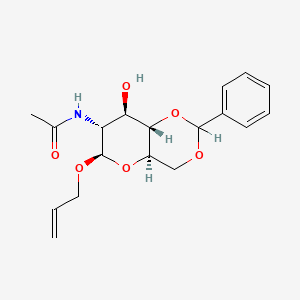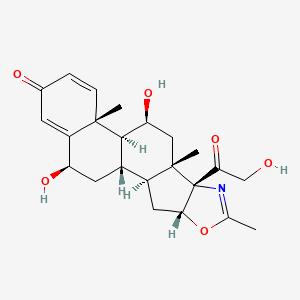
Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside is a versatile compound with significant applications in the biomedical industry. It is primarily used for synthesizing glycopeptides and glycoproteins, which are essential in various biological processes and therapeutic applications.
Mechanism of Action
Target of Action
It’s known to exhibit potent antimicrobial activity against pathogens includingStaphylococcus aureus and Candida albicans .
Mode of Action
It’s known to exhibit antimicrobial activity, suggesting it interacts with bacterial or fungal targets to inhibit their growth .
Biochemical Pathways
Given its antimicrobial activity, it likely interferes with essential metabolic pathways in bacteria and fungi .
Result of Action
Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside exhibits potent antimicrobial activity, indicating that it effectively inhibits the growth of certain bacteria and fungi . This compound also holds immense potential to combat the debilitating effects of life-threatening diseases like cancer, diabetes, and Alzheimer’s .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside typically involves the protection of hydroxyl groups, followed by glycosylation and deprotection steps. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoromethanesulfonic acid.
Industrial Production Methods
Industrial production of this compound can be scaled up using cGMP (current Good Manufacturing Practice) synthesis workshops. These workshops ensure high purity and quality of the compound, making it suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
The major products formed from these reactions include various glycosylated derivatives, which are useful in further synthetic applications .
Scientific Research Applications
Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside is extensively used in scientific research, particularly in the fields of:
Chemistry: As a building block for synthesizing complex carbohydrates.
Biology: For studying glycosylation processes.
Medicine: In the development of therapeutic glycopeptides and glycoproteins.
Industry: For producing high-purity glycosylated compounds used in pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Allyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside: Used in carbohydrate chemistry and glycosylation studies.
Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-α-D-galactopyranoside: Utilized in glycosylation research.
Uniqueness
Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside is unique due to its specific structure, which allows it to be an effective glycosyl donor. This makes it particularly valuable in the synthesis of glycopeptides and glycoproteins, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-(8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO6/c1-3-9-22-18-14(19-11(2)20)15(21)16-13(24-18)10-23-17(25-16)12-7-5-4-6-8-12/h3-8,13-18,21H,1,9-10H2,2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNDVHTWHYQMRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B1140827.png)







